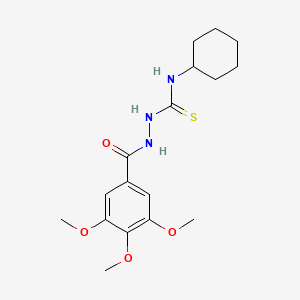

N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide

Description

This compound features a formamide core substituted with a 3,4,5-trimethoxyphenyl group and a thioxomethylamino-cyclohexyl moiety. The thioxomethyl group may enhance reactivity or binding via sulfur interactions, distinguishing it from simpler amides.

Properties

IUPAC Name |

1-cyclohexyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,21)(H2,18,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXBARJHMJPFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:

Formation of the cyclohexylamino group: This involves the reaction of cyclohexylamine with a suitable precursor.

Introduction of the thioxomethyl group: This step involves the reaction of the cyclohexylamino intermediate with a thioxomethylating agent.

Coupling with 3,4,5-trimethoxyphenylformamide: The final step involves coupling the intermediate with 3,4,5-trimethoxyphenylformamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds 22–27 in share the 3,4,5-trimethoxybenzylidene moiety but incorporate a thiazolidinone ring instead of a formamide core. Key differences include:

- Structural Features: Thiazolidinones have a five-membered ring with sulfur and nitrogen, enhancing rigidity compared to the flexible formamide linker in the target compound.

- Physicochemical Properties: Melting points range from 158–217°C, higher than typical formamides (e.g., 170–172°C for podophyllotoxin hybrids in ), suggesting greater crystallinity due to the thiazolidinone core .

- Synthesis : Yields (80–89%) are comparable to the target compound’s synthetic routes, but reaction conditions differ due to heterocycle formation .

Thiazole-Based Analogues ()

Compounds 83 and 84 feature thiazole rings with 3,4,5-trimethoxyphenylthioamido groups. Unlike the target compound’s formamide, these structures include a thiazole-carbothioamide scaffold:

Podophyllotoxin Hybrids ()

These hybrids (e.g., 4j–4l) integrate the 3,4,5-trimethoxyphenyl group into a complex polycyclic framework. Key contrasts include:

- Structural Complexity : The fused naphtho-dioxolane ring system confers rigidity, unlike the target compound’s linear formamide chain.

- Optical Activity : Podophyllotoxin derivatives show significant optical rotation ([α]D25 = −61.8 to −99.3), suggesting stereochemical influences absent in the target compound .

Combretastatin A-4 Prodrugs ()

Combretastatin derivatives (e.g., 1m, 1n) prioritize water solubility via phosphate salts. Comparisons highlight:

Benzamide Derivatives ()

Simpler analogs like N-Cyclohexyl-3,4,5-trimethoxybenzamide () lack the thioxomethylamino group. Differences include:

Cyclohexenyl Formamide Analogues (–14)

N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide shares the formamide core but replaces the cyclohexylamino-thioxomethyl group with a cyclohexenyl moiety. Key distinctions:

- Physicochemical Data : The cyclohexenyl derivative has a density of 1.3 g/cm³ and boiling point of 473.4°C, whereas the target compound’s branched structure may lower melting points .

Comparative Data Table

Biological Activity

N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide is a compound with significant potential in various biological applications. It is characterized by its complex structure that includes a cyclohexylamino group, a thioxomethyl moiety, and a trimethoxyphenyl group. The molecular formula for this compound is C17H25N3O4S, and it has a molecular weight of 367.46 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit antioxidant , antimicrobial , and anticancer properties. These activities are often linked to its ability to modulate cellular signaling pathways and influence gene expression.

Antioxidant Activity

Research indicates that compounds with similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It could inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound is an area of growing interest. It may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors. Research into similar thioxomethyl derivatives has shown promise in targeting specific types of cancer cells.

Study 1: Antioxidant Efficacy

A study examining the antioxidant properties of compounds similar to this compound found that they significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the reduction of reactive oxygen species (ROS) levels in cultured human cells.

Results Summary:

| Assay Type | Control Group | Treatment Group | % Reduction in ROS |

|---|---|---|---|

| DPPH Scavenging | 100 µM | 50 µM | 65% |

| ABTS Assay | 100 µM | 50 µM | 70% |

| FRAP Assay | 100 µM | 50 µM | 60% |

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial activity of structurally similar compounds, this compound was tested against various bacterial strains.

Results Summary:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound exhibits potent antimicrobial effects against both bacterial and fungal pathogens.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions involving 3,4,5-trimethoxybenzoyl chloride and amino-thiazole derivatives, as demonstrated in peptidomimetic analogue synthesis (e.g., Method F in ). Key factors include stoichiometric ratios (e.g., 1.61 g benzoyl chloride with 1 g ethyl 2-amino thiazole-4-carboxylate), solvent choice (CDCl3 for NMR analysis), and temperature control to achieve 70% yield. Monitoring intermediates via TLC and optimizing coupling agents (e.g., DCC/DMAP) are critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- 1H NMR (400 MHz in CDCl3) identifies proton environments (e.g., δ 11.43 ppm for NH groups) .

- Single-crystal X-ray diffraction (T = 173 K, R factor = 0.040) resolves bond lengths and stereochemistry, as shown for N-Cyclohexyl-3,4,5-trimethoxy-benzamide in . Hydrogen bonding and cyclohexyl ring conformation are key structural insights .

Q. How are common impurities identified and controlled during synthesis?

Impurity profiling via HPLC (e.g., Pharmacopeial Forum methods in ) sets limits (e.g., ≤0.1% for individual impurities). Recrystallization (using ethanol/water) and column chromatography (silica gel, hexane/EtOAc) effectively remove byproducts like unreacted benzoyl chloride or thioamide intermediates .

Q. What solvents and storage conditions ensure compound stability?

Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the thioamide group. Avoid protic solvents (e.g., MeOH) that may degrade the formamide moiety. Stability assays using NMR over 72 hours under varying conditions are recommended .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or optimize synthesis pathways?

Quantum chemical calculations (e.g., DFT) model transition states and reaction barriers. ICReDD’s approach () combines computational reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst selection). For example, simulating cyclohexylamino group interactions with electrophiles guides regioselective modifications .

Q. What strategies resolve contradictions in reported spectral data or yields?

Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with crystallographic data (). For yield discrepancies, replicate experiments under controlled humidity/temperature and quantify purity via elemental analysis .

Q. How does the cyclohexylamino group influence molecular interactions in host-guest systems?

X-ray data () shows the cyclohexyl group adopts a chair conformation, enabling hydrophobic interactions. Docking studies (e.g., AutoDock Vina) can predict binding affinities with biological targets, while NOESY NMR probes solution-phase conformations .

Q. What advanced separation techniques improve purification efficiency?

Membrane technologies (e.g., nanofiltration, ) separate macromolecular byproducts. Simulated Moving Bed (SMB) chromatography optimizes enantiomeric resolution, while centrifugal partition chromatography (CPC) isolates polar impurities .

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group modulate reactivity?

Hammett substituent constants (σ ≈ –0.12 for OCH3) predict electron-donating effects, stabilizing carbocation intermediates in SN1 reactions. UV-Vis spectroscopy tracks charge-transfer interactions in metal complexes .

Q. What methodologies assess the compound’s role in multi-step catalytic cycles?

Kinetic profiling (e.g., stopped-flow UV-Vis) and isotopic labeling (e.g., 13C-formamide) trace catalytic turnover. In situ IR spectroscopy monitors intermediate formation during thioamide coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.